Structural Profiling, Synthesis, and Pharmacological Potential of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide
Structural Profiling, Synthesis, and Pharmacological Potential of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide
Executive Summary
In the landscape of rational drug design, hybrid molecules that integrate multiple validated pharmacophores into a single scaffold are highly sought after. 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is a specialized, versatile building block bridging two potent chemical domains: the biologically active furan-2-carbohydrazide core and the lipophilic 2,5-dimethylphenoxy ether moiety.
As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic precursor. The carbohydrazide functional group serves as a highly reactive nucleophilic handle for synthesizing Schiff bases, 1,3,4-oxadiazoles, and triazoles—classes of compounds renowned for their antimicrobial, antitubercular, and anticancer efficacies[1],[2]. Furthermore, the phenoxymethylfuran architecture has recently emerged as a critical modulator of ion channels, specifically Aquaporin-1 (AQP1), presenting novel therapeutic avenues for inhibiting cancer cell metastasis[3]. This whitepaper provides a comprehensive, self-validating technical guide to the structural properties, synthetic methodologies, and downstream applications of this compound.
Structural Architecture and Physicochemical Profiling
The therapeutic viability of a scaffold is dictated by its physicochemical parameters. The parent acid of this compound, 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid, provides a baseline for predicting the behavior of the carbohydrazide derivative[4]. The transformation from a carboxylic acid to a carbohydrazide introduces critical hydrogen-bond donors, enhancing the molecule's ability to interact with target enzyme active sites while maintaining a favorable lipophilic profile.
Table 1: Physicochemical and Pharmacokinetic Profiling
| Property | Value | Rationale / Pharmacological Implication |
| Molecular Formula | C₁₄H₁₆N₂O₃ | Core hybrid scaffold composition. |
| Molecular Weight | 260.29 g/mol | Strictly adheres to Lipinski’s Rule of 5 (<500 Da), ensuring optimal small-molecule drug-likeness. |
| Calculated LogP | ~2.6 | Balances aqueous solubility with lipid membrane permeability. The 2,5-dimethyl substitution prevents rapid metabolic oxidation[4]. |
| H-Bond Donors | 3 (-NH, -NH₂) | Facilitates strong, directional anchoring to target receptor pockets (e.g., kinase hinge regions). |
| H-Bond Acceptors | 4 (O, N atoms) | Enhances aqueous solubility and bidentate metal chelation capacity[5]. |
| Topological Polar Surface Area | ~67.5 Ų | Falls well within the optimal range (<140 Ų) for excellent oral bioavailability and cellular penetration. |
Rational Design and Pharmacophore Mapping
Understanding the causality behind the structural components is essential for downstream drug development. Every moiety in 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide serves a distinct mechanistic purpose.
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The 2,5-Dimethylphenoxy Domain: Acts as a hydrophobic shield. The steric bulk of the methyl groups at the ortho and meta positions protects the ether linkage from enzymatic cleavage (e.g., by cytochrome P450s). Furthermore, this specific motif is critical for plugging the hydrophobic vestibule of AQP1 ion channels[3].
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The Furan Ring: Serves as an electron-rich aromatic bioisostere for phenyl or thiophene rings. It dictates the spatial geometry of the molecule, projecting the terminal functional groups at an optimal ~120° angle.
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The Carbohydrazide Moiety: A bifunctional powerhouse. It acts as a bidentate ligand capable of sequestering transition metals (Cu²⁺, Fe²⁺) essential for bacterial survival, and it provides the primary reactive site for synthesizing extended heterocyclic libraries[5].
Caption: Pharmacophore mapping illustrating the functional causality of the compound's structural domains.
Synthetic Methodology: A Self-Validating Protocol
To ensure high scientific integrity and reproducibility, the synthesis of this compound must follow a self-validating workflow. The optimal route involves a two-step process: a Williamson ether synthesis followed by hydrazinolysis. The choice of reagents and solvents is deliberately engineered to drive the reaction to completion while minimizing the need for complex chromatographic purification[1].
Caption: Two-step synthetic workflow for 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide.
Step-by-Step Protocol
Step 1: Williamson Etherification (Synthesis of the Ester Intermediate)
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Preparation: Dissolve 1.0 equivalent of 2,5-dimethylphenol in anhydrous N,N-Dimethylformamide (DMF).
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Causality: DMF is a polar aprotic solvent that leaves the phenoxide anion unsolvated, drastically enhancing its nucleophilicity.
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Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃) and stir at room temperature for 30 minutes.
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Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the phenol but weak enough to prevent the unwanted saponification of the ester group in the subsequent step.
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Coupling: Dropwise, add 1.0 equivalent of methyl 5-(chloromethyl)furan-2-carboxylate. Elevate the temperature to 80°C and stir for 4 hours.
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Workup: Quench the reaction with ice water. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the intermediate ester.
Step 2: Hydrazinolysis (Synthesis of the Target Carbohydrazide)
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Reaction Setup: Dissolve the intermediate ester (1.0 eq) in absolute ethanol. Add an excess (2.5 eq) of hydrazine monohydrate (NH₂NH₂·H₂O)[1].
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Reflux: Heat the mixture to reflux (80–90°C) for 6 hours.
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Causality: The reaction relies on nucleophilic acyl substitution. Ethanol is the optimal solvent because the starting ester is highly soluble at reflux, whereas the highly polar, hydrogen-bonding carbohydrazide product becomes insoluble as the reaction cools.
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Isolation: Allow the reaction mixture to cool to 0–5°C. The spontaneous precipitation of the product drives the equilibrium forward (Le Chatelier's Principle). Isolate the pure 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide via vacuum filtration and wash with cold ethanol[1].
Downstream Derivatization and Biological Applications
The true value of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide lies in its application as a precursor for advanced therapeutics.
A. Aquaporin-1 (AQP1) Ion Channel Modulation in Oncology
Recent breakthroughs have identified phenoxymethylfuran derivatives as potent, selective blockers of the AQP1 ion channel[3]. AQP1 dual water/ion channels are heavily implicated in the rapid cell migration and invasiveness of high-grade cancers (e.g., endometrial and glioblastoma). The 2,5-dimethylphenoxy moiety is theorized to intercalate into the intracellular loop D gating domain of AQP1, blocking cationic conductance without impairing osmotic water flux. This specific carbohydrazide can be further derivatized to optimize this binding affinity[3].
B. Antimicrobial Schiff Base Derivatization
Carbohydrazides readily condense with aromatic aldehydes to form hydrazone Schiff bases. These derivatives exhibit profound antimicrobial and antitubercular activity[2]. The mechanism of action often involves the sequestration of intracellular iron or copper, leading to the generation of localized reactive oxygen species (ROS) that destroy bacterial cell walls[5].
Standard Derivatization Protocol: Equimolar amounts of the synthesized carbohydrazide and a target aldehyde (e.g., 4-fluorobenzaldehyde) are refluxed in absolute ethanol with a catalytic amount of glacial acetic acid for 3–5 hours. The resulting Schiff base precipitates upon cooling and is recrystallized from ethanol[1].
Analytical Characterization Standards
To validate the successful synthesis of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide, researchers must cross-reference their analytical data against the following expected spectral benchmarks.
Table 2: Expected Analytical Spectral Data
| Analytical Technique | Signal / Shift | Structural Assignment |
| FT-IR (KBr, cm⁻¹) | 3320, 3210 | N-H stretching (primary and secondary amines of the hydrazide) |
| FT-IR (KBr, cm⁻¹) | 1665 | C=O stretching (Amide I band, highly characteristic) |
| FT-IR (KBr, cm⁻¹) | 1240, 1050 | C-O-C stretching (Phenoxymethyl ether linkage) |
| ¹H-NMR (DMSO-d₆, ppm) | 9.65 (s, 1H) | -CO-NH- proton (Broad singlet, exchangeable with D₂O) |
| ¹H-NMR (DMSO-d₆, ppm) | 6.60 - 7.10 (m, 5H) | Aromatic protons (2 Furan protons + 3 Phenyl protons) |
| ¹H-NMR (DMSO-d₆, ppm) | 5.05 (s, 2H) | -O-CH₂- (Methylene linker bridging furan and phenol) |
| ¹H-NMR (DMSO-d₆, ppm) | 4.45 (br s, 2H) | -NH₂ protons (Exchangeable with D₂O) |
| ¹H-NMR (DMSO-d₆, ppm) | 2.25, 2.15 (s, 6H) | -CH₃ (Aromatic methyl groups on the phenoxy ring) |
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 580395, 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid." PubChem. URL:[Link]
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Koca, M., et al. "Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety." Journal of Research in Pharmacy (2022). URL:[Link]
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Kourghi, M., et al. "Reducing the Invasiveness of Low- and High-Grade Endometrial Cancers in Both Primary Human Cancer Biopsies and Cell Lines by the Inhibition of Aquaporin-1 Channels." International Journal of Molecular Sciences (2023). URL:[Link]
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E. A. E. B., et al. "Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents." Chem. Pharm. Bull. (2016). URL:[Link]
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Brogyányi, T., et al. "A review of hydrazide-hydrazone metal complexes' antitumor potential." Frontiers in Chemistry (2024). URL:[Link]
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